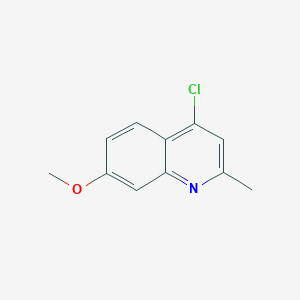

4-Chloro-7-methoxy-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHSBUWUZTZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445366 | |

| Record name | 4-Chloro-7-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75896-68-3 | |

| Record name | 4-Chloro-7-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75896-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous synthetic compounds with a vast array of pharmacological activities.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2][5] This adaptability has made quinoline derivatives a subject of intense research and has led to the development of numerous drugs with diverse therapeutic applications.[3] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, with a focus on their anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, with several compounds in clinical use and many more under investigation.[1][4] Their efficacy stems from their ability to interfere with multiple hallmark capabilities of cancer cells through diverse mechanisms of action.[6]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are multifaceted and often involve the modulation of key cellular pathways essential for tumor progression and survival.[4][7]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][8] Several quinoline-based drugs, such as lapatinib and cabozantinib, function as tyrosine kinase inhibitors.[2]

-

DNA Damage and Repair Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[7][9] This leads to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.[10]

-

Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, or apoptosis, in cancer cells.[1][10] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[6][7]

-

Inhibition of Angiogenesis: Some quinoline derivatives can inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[1][6]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

Structure-Activity Relationship (SAR) in Anticancer Quinolines

The anticancer potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline core.[1][11]

-

Position 2: Substitutions at the C-2 position with bulky, hydrophobic groups have been shown to be critical for the activity of some anticancer quinolines.[12][13]

-

Position 4: The presence of an amino group or a carboxylic acid at the C-4 position is often associated with potent antiproliferative activity.[12][14]

-

Positions 6 and 7: Modifications on the benzo portion of the quinoline ring, particularly at the C-6 and C-7 positions, can significantly influence the compound's activity and selectivity.[12][14] For instance, the introduction of a fluorine atom at position 6 can enhance antibacterial activity.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 23 (Quinoline-chalcone hybrid) | Various | 0.009 - 0.016 | Tubulin polymerization inhibitor | [6] |

| Compound 10g | Human tumor cell lines | < 1.0 | p53/Bax-dependent apoptosis | [14] |

| Quinoline 7 | T47D (Breast Cancer) | 0.016 | Not specified | [15] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | EGFR inhibition | [6] |

| Quinoline-based FAPI | Cancer-associated fibroblasts | N/A | FAP inhibitor (PET tracer) | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test quinoline derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. ijrpr.com [ijrpr.com]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SOFIE Biosciences Announces First Patient Dosed in [18F]FAPI-74 Phase 3 Study | Morningstar [morningstar.com]

4-Chloro-7-methoxy-2-methylquinoline derivatives in medicinal chemistry

An In-depth Technical Guide to 4-Chloro-7-methoxy-2-methylquinoline Derivatives in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Core

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[3][4] This versatility has led to the development of numerous quinoline-based drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5]

Within this broad class of compounds, strategic functionalization of the quinoline nucleus is paramount for tuning biological activity and optimizing pharmacokinetic profiles. The this compound core is a particularly valuable synthetic intermediate.[6] The chlorine atom at the 4-position acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of diverse side chains. The methoxy group at the 7-position and the methyl group at the 2-position are critical for modulating the electronic properties and steric profile of the molecule, often enhancing target binding and metabolic stability.[3]

This guide provides a technical exploration of this compound derivatives, detailing their synthesis, mechanisms of action, and structure-activity relationships (SAR) in two major therapeutic areas: oncology and infectious diseases.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The construction of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing access to this scaffold.[7] Methods like the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant for synthesizing the requisite 4-hydroxyquinoline precursor from anilines and β-ketoesters or their equivalents.[2] The 4-hydroxy intermediate is crucial as it can be readily converted to the highly reactive 4-chloro derivative.

The rationale for this two-step approach (synthesis of the 4-hydroxyquinoline followed by chlorination) is rooted in efficiency and reactivity. The cyclization reactions to form the 4-hydroxyquinoline are often high-yielding, and the subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) is a robust and reliable transformation. This provides a versatile electrophilic scaffold ready for diversification.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard, two-step laboratory procedure.

Step 1: Synthesis of 4-Hydroxy-7-methoxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Acid Catalysis: Slowly add polyphosphoric acid or Dowtherm A as a high-boiling solvent and catalyst.

-

Cyclization: Heat the reaction mixture to 140-150 °C for 2-3 hours. The causality here is that the high temperature is required to drive the condensation and subsequent intramolecular cyclization (Conrad-Limpach reaction).

-

Work-up: Cool the mixture and pour it into a stirred solution of aqueous sodium hydroxide. This neutralizes the acid and precipitates the product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the 4-hydroxyquinoline intermediate.

Step 2: Chlorination to this compound

-

Reaction Setup: To a flask containing the dried 4-hydroxy-7-methoxy-2-methylquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF forms the Vilsmeier reagent in situ, which is the active chlorinating agent.

-

Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This hydrolyzes the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with ammonium hydroxide or sodium bicarbonate until basic (pH > 8). Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Part 2: Application in Oncology as Kinase Inhibitors

Protein kinases are a class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] This makes them prime targets for therapeutic intervention. Quinoline-based compounds have emerged as potent kinase inhibitors, in part because the quinoline scaffold can function as an ATP-mimetic, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[11][12] Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core, underscoring its clinical relevance.[13]

Derivatives of this compound are frequently explored as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[13][14]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is driven by SAR studies. By synthesizing a library of analogues from the this compound core and evaluating their biological activity, researchers can decipher the role of each substituent. The 4-position is particularly crucial, as the substituent introduced here typically projects into the solvent-exposed region of the ATP-binding site and is key for achieving selectivity and potency.

| Compound ID | R-Group at 4-Position | Target Kinase | IC₅₀ (nM) |

| 1a | 3-fluoro-4-methoxyanilino | PDGF-RTK | 18 |

| 1b | 3-fluoroanilino | PDGF-RTK | 20 |

| 1c | 4-hydroxyanilino | PDGF-RTK | <20 |

| 2a | 4-(2-fluorophenoxy) | c-Met | 1.04 |

| 2b | 4-(3-fluorophenoxy) | c-Met | 0.59 |

Note: Data is illustrative, compiled from related quinoline scaffolds to demonstrate SAR principles.[10][15]

From such data, several key insights emerge:

-

4-Anilino/Phenoxy Moiety: The nature of the aromatic ring substituted at the 4-position is critical for target engagement. Small, electron-withdrawing groups like fluorine can enhance potency.[15]

-

Hydrogen Bonding: Groups capable of hydrogen bonding, such as the aniline nitrogen or phenoxy oxygen, often interact with key residues in the kinase hinge region.

-

7-Methoxy Group: The methoxy group at the 7-position often improves activity. It can increase electron density in the ring system and form favorable interactions in a deeper pocket of the binding site.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a self-validating system for quantifying kinase activity and inhibition.

-

Compound Preparation: Prepare serial dilutions of the test quinoline derivatives in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the test compound.

-

Add the target kinase enzyme and its specific peptide substrate, prepared in kinase reaction buffer.

-

Initiate the reaction by adding a solution of ATP. The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

-

-

Data Acquisition: Incubate for 30-60 minutes to allow the signal to stabilize. Measure luminescence using a plate reader.

-

Data Analysis: The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 3: Application in Infectious Diseases - Antimalarials

The quinoline core is historically synonymous with antimalarial drugs, with quinine being the first effective treatment and chloroquine becoming a widely used synthetic analogue.[16][17] These drugs are thought to exert their effect by interfering with the detoxification of heme within the malaria parasite, Plasmodium falciparum.[18][19]

During its life cycle within red blood cells, the parasite digests host hemoglobin for nutrients, releasing large quantities of toxic free heme.[20] The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[21] Quinolines, being weak bases, become protonated and trapped within the parasite's acidic food vacuole, reaching high concentrations.[19][22] Here, they are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[21][23]

Structure-Activity Relationship (SAR) Insights

The SAR for 4-aminoquinolines like chloroquine provides a valuable blueprint for designing new antimalarial agents based on the this compound scaffold.

-

The 7-Position: A chloro group at the 7-position is critical for the activity of chloroquine.[24] This electron-withdrawing group is thought to influence the pKa of the quinoline nitrogens, which is essential for accumulation in the food vacuole. The 7-methoxy group in our core scaffold serves a similar electronic role.

-

The 4-Position Side Chain: The nature of the side chain at the 4-position is paramount. For chloroquine, a flexible diaminoalkane chain is essential.[24] The terminal basic nitrogen is crucial for the weak base properties that drive vacuolar accumulation. The length of the alkyl chain dictates the optimal distance between the quinoline core and the terminal amine.[24] When designing derivatives from the this compound core, introducing similar basic side chains is a primary strategy for conferring antiplasmodial activity.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is a standard, high-throughput method for measuring parasite proliferation.

-

Parasite Culture: Maintain a synchronous culture of P. falciparum in human red blood cells (RBCs) in a complete medium under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the test compounds.

-

Add the parasite culture (typically at the ring stage) at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).

-

Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

-

Incubation: Incubate the plate for 72 hours under the same culture conditions to allow for at least one full cycle of parasite replication.

-

Lysis and Staining:

-

Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. SYBR Green I is a fluorescent dye that intercalates with DNA.

-

Add the lysis buffer to each well and incubate in the dark. The buffer lyses the RBCs and the parasites, releasing the parasite DNA to be stained by the dye.

-

-

Data Acquisition: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of parasites.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a proven and highly adaptable platform in medicinal chemistry. Its synthetic tractability, combined with the profound biological importance of the quinoline nucleus, makes it a continuing source of novel therapeutic candidates. The ability to easily modify the 4-position allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on leveraging this core to develop next-generation therapeutics. This includes its incorporation into multi-target agents designed to combat drug resistance, its use as a warhead for covalent inhibitors that can provide prolonged target engagement, and its application as a building block in novel modalities like Proteolysis Targeting Chimeras (PROTACs). The foundational insights provided by this versatile scaffold will undoubtedly continue to drive innovation in drug discovery for years to come.

References

- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 75896-68-3 [m.chemicalbook.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]

- 17. Chloroquine - Wikipedia [en.wikipedia.org]

- 18. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 21. pnas.org [pnas.org]

- 22. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

potential therapeutic targets of 4-Chloro-7-methoxy-2-methylquinoline

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-7-methoxy-2-methylquinoline

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Promise of a Versatile Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential across a spectrum of diseases.[1][2] Within this privileged class of heterocyclic compounds, this compound emerges as a molecule of significant interest. While primarily recognized as a versatile synthetic intermediate for crafting more complex bioactive agents, its inherent structural features—a reactive 4-chloro group, an electron-donating 7-methoxy group, and a 2-methyl substituent—suggest a latent potential for direct pharmacological activity.[3] This guide provides a comprehensive exploration of the , drawing upon the extensive body of research on analogous quinoline derivatives. We will delve into the mechanistic rationale behind these potential targets, propose robust experimental workflows for their validation, and equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic promise of this intriguing scaffold.

Part 1: The Quinoline Core - A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural products and synthetic drugs.[1][4] Its rigid, planar structure provides an ideal framework for interacting with biological macromolecules, while its nitrogen atom can participate in crucial hydrogen bonding. The true power of the quinoline scaffold, however, lies in its synthetic tractability. The ring can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Derivatives of the quinoline core have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer: Inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[5][6]

-

Antimalarial: Interference with the parasite's detoxification of heme in its food vacuole.[7][8]

-

Antimicrobial: Disruption of bacterial and fungal cellular processes.[1]

-

Anti-inflammatory: Modulation of inflammatory signaling cascades.[1]

The 4-chloro substituent is of particular strategic importance. It renders the C4 position highly susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing a wide array of side chains to explore structure-activity relationships (SAR).[9] This synthetic versatility is a key reason why 4-chloroquinoline derivatives are pivotal starting materials in many drug discovery campaigns.

Part 2: Potential Therapeutic Targets in Oncology

The most extensively documented therapeutic application of quinoline derivatives is in the field of oncology.[1][5] The structural similarities between this compound and numerous potent anticancer agents strongly suggest that it or its derivatives could engage with key oncogenic targets.

Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs).[4][6] These cell surface receptors play critical roles in regulating cell growth, proliferation, differentiation, and survival. Their dysregulation is a common driver of cancer. The quinoline scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.

Key RTK targets for quinoline derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many cancers, leading to uncontrolled cell proliferation.[4][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

-

c-Met: Involved in tumor invasion and metastasis.[9]

The 4-anilinoquinoline class of compounds, which can be readily synthesized from 4-chloroquinoline precursors, are well-established EGFR inhibitors.[4] It is highly probable that derivatives of this compound could be designed to target these and other RTKs.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 75896-68-3 [m.chemicalbook.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-methoxy-2-methylquinoline

This guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-7-methoxy-2-methylquinoline (C₁₁H₁₀ClNO), a key intermediate in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount for the integrity and reproducibility of our work. This document synthesizes predictive data, established analytical principles, and field-proven methodologies to serve as an authoritative reference for the structural elucidation of this compound.

Introduction: The Imperative of Spectroscopic Verification

This compound is a substituted quinoline, a heterocyclic scaffold of immense interest due to its prevalence in pharmacologically active compounds.[1] The specific arrangement of its substituents—a chloro group at position 4, a methoxy group at position 7, and a methyl group at position 2—dictates its chemical reactivity and biological interactions. Therefore, rigorous structural confirmation is not merely a procedural step but the foundational basis for any subsequent research.

This guide details the expected outcomes from three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameterization.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Alternatively, DMSO-d₆ can be used if solubility in CDCl₃ is limited.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference, with its signal defined as 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is usually sufficient. For ¹³C NMR, a proton-decoupled sequence with a greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Based on the known spectrum of 4-chloro-7-methoxyquinoline[3] and the expected electronic effect of a methyl group at the C2 position, the following ¹H NMR signals are predicted in CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d (J ≈ 9.0 Hz) | 1H | H5 | This proton is on the benzene ring, ortho to the electron-donating methoxy group but also part of the quinoline system. The doublet arises from coupling to H6. |

| ~7.40 | d (J ≈ 2.5 Hz) | 1H | H8 | This proton is ortho to the methoxy group and shows coupling only to H6, resulting in a doublet with a small coupling constant. |

| ~7.30 | s | 1H | H3 | The proton at C3 is adjacent to the chloro-substituted C4 and the methyl-substituted C2, appearing as a singlet. |

| ~7.25 | dd (J ≈ 9.0, 2.5 Hz) | 1H | H6 | This proton is coupled to both H5 (large, ortho coupling) and H8 (small, meta coupling), resulting in a doublet of doublets. |

| ~3.95 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and not coupled to other protons, hence they appear as a sharp singlet. |

| ~2.60 | s | 3H | -CH₃ | The three protons of the methyl group at C2 are equivalent and appear as a singlet. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on data for the 4-chloro-7-methoxyquinoline analogue[3], the predicted shifts for the target molecule are as follows.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~162.0 | C7 | Aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in a significant downfield shift. |

| ~159.0 | C2 | Carbon of the C=N bond, significantly deshielded, and attached to the methyl group. |

| ~151.5 | C8a | Quaternary carbon at the fusion of the two rings. |

| ~150.0 | C4 | Aromatic carbon bearing the electronegative chlorine atom, causing a downfield shift. |

| ~142.0 | C4a | Quaternary carbon at the ring fusion, adjacent to the chlorine-substituted carbon. |

| ~126.0 | C5 | Aromatic CH carbon. |

| ~122.0 | C3 | Aromatic CH carbon. |

| ~120.0 | C6 | Aromatic CH carbon. |

| ~107.0 | C8 | Aromatic CH carbon ortho to the electron-donating methoxy group, showing a characteristic upfield shift. |

| ~56.0 | -OCH₃ | The carbon of the methoxy group, appearing in the typical aliphatic ether region. |

| ~25.0 | -CH₃ | The aliphatic carbon of the methyl group at C2. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: FT-IR Sample Preparation

For solid samples like this compound, the Attenuated Total Reflectance (ATR) method is highly efficient and requires minimal sample preparation.[5]

Methodology (ATR):

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol or acetone and allowing it to dry completely.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR (ATR) Analysis

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectrum Analysis (Expected Absorptions)

The IR spectrum will provide a unique "fingerprint" for the molecule. The following table summarizes the key vibrational bands expected for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| 1620 - 1580 | C=N Stretch | Quinoline Ring |

| 1570 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O-C Stretch | Aryl Ether (asymmetric) |

| 1050 - 1020 | C-O-C Stretch | Aryl Ether (symmetric) |

| 850 - 750 | C-H Bend (out-of-plane) | Substituted Benzene Ring |

| 780 - 740 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the structure of the molecule. The molecular formula of this compound is C₁₁H₁₀ClNO, with a monoisotopic mass of 207.04509 Da.[6][7]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique where the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solids.

-

Vaporization: Heat the probe to vaporize the sample into the ion source.

-

Ionization: Bombard the gaseous molecules with a 70 eV electron beam, causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis (Predicted)

Molecular Ion (M⁺˙): The mass spectrum will show a prominent molecular ion peak at m/z = 207. A crucial diagnostic feature will be the isotopic peak at m/z = 209 (M+2), which arises from the natural abundance of the ³⁷Cl isotope. The intensity of the M+2 peak should be approximately one-third that of the M⁺˙ peak, confirming the presence of a single chlorine atom.[8]

Key Fragmentation Pathways: The fragmentation of methoxyquinolines often involves the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group.[9]

Plausible EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted m/z Values for Adducts (ESI-MS): For softer ionization techniques like Electrospray Ionization (ESI), which are common in drug development, the following adducts are predicted.[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.05237 |

| [M+Na]⁺ | 230.03431 |

| [M-H]⁻ | 206.03781 |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and multi-faceted confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (C-Cl, C-O-C, quinoline ring), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This integrated analytical approach ensures the identity and purity of the compound, providing a solid foundation for its application in research and development.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. This compound CAS#: 75896-68-3 [m.chemicalbook.com]

- 7. PubChemLite - 2-chloro-7-methoxy-4-methylquinoline (C11H10ClNO) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - this compound (C11H10ClNO) [pubchemlite.lcsb.uni.lu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Synthetic Versatility of 4-Chloro-7-methoxy-2-methylquinoline: A Technical Guide for Chemical Architects

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Within this important class of heterocycles, 4-Chloro-7-methoxy-2-methylquinoline emerges as a particularly valuable and versatile building block.

This technical guide offers an in-depth exploration of this compound, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, explore its chemical reactivity with a focus on field-proven applications, and elucidate its role as a key intermediate in the construction of complex molecular architectures. This document moves beyond a simple recitation of facts, aiming to provide a causal understanding of experimental choices and to equip the reader with the foundational knowledge to effectively utilize this powerful synthetic tool.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. This compound is a solid at room temperature with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| CAS Number | 75896-68-3 | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. | [3] |

The key to the synthetic utility of this molecule lies in the electronic interplay of its substituents. The electron-withdrawing effect of the quinoline nitrogen atom, coupled with the chlorine atom at the C4 position, renders this carbon highly susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at C7 and the methyl group at C2 modulate the overall electron density of the ring system and can influence the reactivity of other positions.

Synthesis of the Core Scaffold: Constructing the Building Block

The preparation of this compound can be achieved through multi-step synthetic sequences, typically culminating in a chlorination reaction. A common and reliable strategy involves the cyclization of an appropriate aniline derivative, followed by conversion of a hydroxyl or keto group at the 4-position to the target chloride.

A Representative Synthetic Pathway

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Cyclization to form 7-methoxy-2-methylquinolin-4-ol

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine 3-methoxyaniline with one equivalent of ethyl acetoacetate.

-

The mixture is heated, often in the presence of a dehydrating agent or a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to facilitate the initial condensation and subsequent thermal cyclization.[7]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product, 7-methoxy-2-methylquinolin-4-ol, is isolated by filtration and purified by recrystallization.

Step 2: Chlorination to yield this compound

-

Suspend the dried 7-methoxy-2-methylquinolin-4-ol in a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The mixture is heated to reflux and maintained at this temperature for a specified period (typically 1-3 hours), with reaction progress monitored by TLC.

-

After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice.

-

The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.[4]

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) to afford pure this compound.[7]

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant and widely exploited reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position.[8] The electron-deficient nature of this carbon, enhanced by the adjacent ring nitrogen, makes it an excellent electrophilic site for a diverse array of nucleophiles.[8][9] This reaction provides a powerful and direct route to introduce a wide range of functionalities, which is a cornerstone of its utility in medicinal chemistry.[10][11]

General Mechanism of SNAr at the C4 Position

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

-

Chloride Elimination: The aromaticity of the quinoline ring is restored by the elimination of the chloride leaving group, yielding the 4-substituted product.

References

- 1. This compound CAS#: 75896-68-3 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]

- 4. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

solubility and stability of 4-Chloro-7-methoxy-2-methylquinoline

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-7-methoxy-2-methylquinoline

Introduction

This compound is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various biologically active compounds.[1] Its utility in medicinal chemistry, particularly in the development of novel therapeutics, necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides an in-depth analysis of the , offering both theoretical insights and practical, field-proven protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Compound Profile:

| Property | Value | Source |

| Chemical Name | This compound | [1][3] |

| CAS Number | 75896-68-3 | [1][3] |

| Molecular Formula | C₁₁H₁₀ClNO | [1][3] |

| Molecular Weight | 207.66 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 83 - 84°C | [1] |

| Boiling Point | 150°C at 5 Torr | [1] |

Part 1: Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems, influencing everything from bioassay reliability to oral bioavailability.[4][5] For this compound, accurate solubility data is paramount for designing effective screening assays and developing viable formulations. This section delineates the core concepts and methodologies for a comprehensive solubility assessment.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7]

-

Kinetic Solubility: This is a high-throughput measurement that reflects the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[5][8] It is a measure of the rate of dissolution versus the rate of precipitation and often results in a supersaturated, metastable solution.[6][7] Kinetic solubility is invaluable for early-stage discovery to quickly flag compounds that may present formulation challenges.[5]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[7][9] This measurement is lower-throughput but provides the true, intrinsic solubility value, which is essential for pre-formulation and late-stage development.[8]

The distinction is critical; a compound might exhibit high kinetic solubility, suggesting ease of use in initial assays, but low thermodynamic solubility could signal significant hurdles in developing a stable, absorbable drug product.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It ensures that the system reaches true equilibrium.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 4.0, 7.4, 9.0 buffers; Water; Ethanol; Propylene Glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, preferably PVDF for low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance and volumetric flasks

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The "excess" is critical to ensure a solid phase remains at equilibrium, confirming saturation. A good starting point is 5-10 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some compounds.[9]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. This step minimizes filter clogging.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved particles; failure to do so will result in an overestimation of solubility.[10] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Dilute the filtered samples as needed with the mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Expected Solubility Profile (Illustrative Data)

The following table presents an illustrative solubility profile for this compound. Actual experimental values should be determined using the protocol above.

| Solvent System | Temperature (°C) | Expected Solubility (µg/mL) | Classification |

| Phosphate Buffer | 25 | < 10 | Poorly Soluble |

| Phosphate Buffer | 25 | ~ 50 | Sparingly Soluble |

| Phosphate Buffer | 25 | > 100 | Soluble |

| Deionized Water | 25 | < 10 | Poorly Soluble |

| Ethanol | 25 | > 1000 | Freely Soluble |

| Propylene Glycol | 25 | > 500 | Soluble |

| DMSO | 25 | > 10000 | Very Soluble |

Part 2: Chemical Stability Assessment

Understanding the chemical stability of this compound is essential for defining its shelf-life, storage conditions, and degradation pathways.[11] Stability studies, particularly forced degradation, are a regulatory requirement and a cornerstone of robust drug development.[12][13]

Factors Influencing Chemical Stability

Several environmental factors can induce the degradation of a pharmaceutical compound.[14] The primary factors to investigate are:

-

pH: The stability of a compound in aqueous solution is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis, particularly for molecules with susceptible functional groups like esters or amides.[11][15] For quinolines, pH can significantly impact stability.[16]

-

Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.[17]

-

Light (Photostability): Exposure to UV or visible light can provide the energy needed to break chemical bonds, leading to photodegradation.[14][17] Photosensitive medicines often require protective packaging.[14]

-

Temperature (Thermal Stability): Elevated temperatures accelerate the rate of chemical reactions, including degradation.[11][17] This principle is the basis for accelerated stability testing.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[18] The goal is to achieve 5-20% degradation of the active substance.[19]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound (stock solution, e.g., 1 mg/mL in acetonitrile or methanol)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, Photostability chamber

-

pH meter, HPLC system with a Photodiode Array (PDA) detector

Methodology:

-

Control Sample: A sample of the stock solution is diluted with the appropriate solvent (e.g., 50:50 acetonitrile:water) and analyzed at time zero to serve as the baseline.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl (e.g., 1:1 v/v).

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., sample at 2, 4, 8, 24 hours).[16]

-

Before analysis, cool the samples and neutralize with an equivalent amount of 0.1 M NaOH. Trustworthiness Note: Neutralization is crucial to stop the degradation reaction and prevent damage to the HPLC column.[16]

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize samples with 0.1 M HCl before analysis.[16]

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3-6% hydrogen peroxide.

-

Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[16]

-

-

Thermal Degradation:

-

Photodegradation:

-

Expose a solution of the compound in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

-

A control sample should be wrapped in aluminum foil to protect it from light while being exposed to the same temperature conditions.

-

-

Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC-PDA method. The PDA detector is essential for assessing peak purity and ensuring that the parent compound peak is not co-eluting with any degradation products.[16]

Workflow for Forced Degradation Study

Caption: Experimental Workflow for a Forced Degradation Study.

Expected Stability Profile (Illustrative Data)

This table summarizes the potential stability liabilities of this compound under forced degradation conditions.

| Stress Condition | Reagent/Setting | Time | % Degradation (Illustrative) | Observations |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 h | ~15% | One major degradant observed. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 h | < 5% | Compound is relatively stable. |

| Oxidation | 3% H₂O₂ at RT | 24 h | ~20% | Multiple minor degradants. Quinoline ring is susceptible.[21] |

| Thermal | 80°C | 72 h | < 2% | Compound is thermally stable. |

| Photolysis | ICH Q1B | - | ~10% | One major photodegradant. Requires light-protective packaging.[14] |

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the . By employing the detailed protocols herein, researchers can generate high-quality, reliable data crucial for advancing their research and development objectives. A thorough understanding of these fundamental properties not only de-risks downstream activities but also accelerates the journey from chemical entity to a potential therapeutic agent. The principles and methodologies outlined are grounded in established scientific and regulatory standards, ensuring that the generated data is both scientifically sound and fit for purpose.

References

- 1. This compound CAS#: 75896-68-3 [m.chemicalbook.com]

- 2. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]

- 3. This compound AldrichCPR 75896-68-3 [sigmaaldrich.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. iipseries.org [iipseries.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. qbdgroup.com [qbdgroup.com]

- 15. Factors affecting stability of drugs | PPTX [slideshare.net]

- 16. benchchem.com [benchchem.com]

- 17. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

synthesis of 4-aminoquinolines from 4-Chloro-7-methoxy-2-methylquinoline

An In-Depth Guide to the Synthesis of 4-Aminoquinolines from 4-Chloro-7-methoxy-2-methylquinoline

Authored by a Senior Application Scientist

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 4-aminoquinoline derivatives starting from this compound. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The functionalization at the 4-position of the quinoline ring is a critical step in the development of these potent molecules.

The primary synthetic route discussed herein is the nucleophilic aromatic substitution (SNAr), a robust and versatile method for introducing diverse amine functionalities onto the quinoline core.[1][2][5] This document elucidates the underlying reaction mechanism, provides detailed step-by-step protocols for both conventional and microwave-assisted synthesis, and offers expert insights into experimental choices, troubleshooting, and product characterization.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 4-chloroquinolines to 4-aminoquinolines proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6] The quinoline ring's inherent electronic properties are central to the success of this transformation.

Causality Behind Reactivity: The nitrogen atom within the quinoline heterocycle acts as a powerful electron-withdrawing group. This effect polarizes the ring system, creating a significant electron deficiency at the C4 position. This electrophilicity makes the C4 carbon highly susceptible to attack by nucleophiles, such as primary and secondary amines.[5][6]

The mechanism unfolds as follows:

-

Nucleophilic Attack: An amine nucleophile attacks the electron-deficient C4 carbon of the this compound. This initial step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[6]

-

Elimination and Aromatization: The unstable intermediate rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and the aromaticity of the quinoline ring is restored, yielding the final 4-aminoquinoline product.

Experimental Guide: Synthesis Protocols

This section provides detailed, self-validating protocols for the synthesis of 4-aminoquinolines. A general workflow is presented first, followed by specific methodologies.

A. Materials and Equipment

Reagents:

-

This compound (Starting Material)

-

Selected primary or secondary amine (e.g., N,N-dimethylethylenediamine) (Nucleophile, 1.2–2.0 eq.)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or neat)

-

Base (optional, e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))

-

Reagents for work-up (e.g., Dichloromethane, Saturated Sodium Bicarbonate solution, Brine)

-

Reagents for purification (e.g., Silica gel, appropriate eluent system like Hexane/Ethyl Acetate)

Equipment:

-

Round-bottom flask or Microwave reaction vial

-

Reflux condenser and heating mantle (for conventional heating)

-

Microwave reactor

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

B. Protocol 1: Conventional Heating Method

This method is robust and suitable for a wide range of scales. The use of a slight excess of the amine helps drive the reaction to completion.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of starting material). Begin stirring, then add the amine nucleophile (1.5 eq.). If the amine is a salt or if a secondary amine is used, the addition of a base like triethylamine (2.0 eq.) or potassium carbonate (2.0 eq.) is recommended to neutralize the HCl generated in situ.[1][2][7]

-

Heating: Heat the reaction mixture to reflux (typically 80-130°C, depending on the solvent) and maintain for 6-24 hours.[1][2][3]

-

Monitoring: Periodically check the reaction's progress by TLC. A common mobile phase is 10-30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-aminoquinoline derivative.[5][8]

C. Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and improving yields.[5]

-

Reaction Setup: In a clean, dry microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq.) and the amine nucleophile (1.5 eq.).

-

Solvent Addition: Add a high-boiling point polar solvent such as DMSO, DMF, or NMP (2-4 mL).[1][2]

-

Microwave Irradiation: Seal the vial securely with a cap. Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 140–180°C) for 20–40 minutes.[1][2] Safety Note: Ensure the vial is not filled more than two-thirds full and that the temperature and pressure limits of the reactor are not exceeded.

-

Work-up and Purification: After the reaction, cool the vial to room temperature using compressed air. The work-up and purification steps are identical to those described in the conventional heating protocol (steps 5-7). Often, the product can be precipitated by adding the reaction mixture to ice water, collected by filtration, and then purified further if necessary.

Data Presentation and Characterization

Successful synthesis must be confirmed by rigorous characterization of the final product. The table below outlines expected data for a representative synthesis.

| Parameter | Description |

| Starting Material | This compound |

| Nucleophile | N,N-dimethylethylenediamine |

| Product Structure | N'-(7-methoxy-2-methylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine |

| Expected Yield | 75-95% |

| Appearance | Typically a pale yellow to white solid |

| Characterization | ¹H NMR: Confirms the proton environment and successful coupling. Expect characteristic shifts for quinoline and side-chain protons. |

| ¹³C NMR: Confirms the carbon skeleton of the molecule. | |

| Mass Spec (MS): Provides the molecular weight of the product, confirming its identity.[3] | |

| Melting Point (MP): A sharp melting point range indicates high purity. |

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Nucleophile is not reactive enough. Steric hindrance. | Increase reaction time and/or temperature. For microwave, increase irradiation time. Consider using a more nucleophilic amine or adding a catalyst like a palladium complex for challenging couplings (e.g., Hartwig-Buchwald).[1][2] |

| Low Yield | Product loss during work-up or purification. Side reactions (e.g., bis-alkylation with diamines). | Ensure pH is controlled during extraction to prevent the protonated product from moving to the aqueous layer. Use a larger excess of the diamine nucleophile to favor mono-substitution. |

| Purification Difficulty | Product and starting material have similar polarity. Streaking on TLC plate. | Optimize the eluent system for column chromatography; a gradient elution may be necessary. Add a small amount of triethylamine (~1%) to the eluent to prevent streaking of basic amine products on silica gel. |

Conclusion

The nucleophilic aromatic substitution of this compound is a fundamental and highly effective strategy for the synthesis of a diverse library of 4-aminoquinoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions—whether conventional heating for scalability or microwave irradiation for speed and efficiency—researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a robust starting point for drug discovery and development professionals aiming to explore the vast chemical space and therapeutic potential of the 4-aminoquinoline scaffold.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-7-methoxy-2-methylquinolines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents have cemented its role in academic and industrial laboratories.[4] In the realm of medicinal chemistry, this palladium-catalyzed reaction is indispensable for the construction of biaryl and heteroaryl scaffolds, which are core components of numerous pharmaceutical agents.[1]

This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a specific, high-value substrate: 4-Chloro-7-methoxy-2-methylquinoline. The resulting 4-aryl-7-methoxy-2-methylquinoline framework is a privileged structure in drug discovery, and the ability to efficiently diversify the aryl group at the C4 position is critical for structure-activity relationship (SAR) studies. This document will elucidate the reaction mechanism, detail key experimental parameters, provide a robust protocol, and offer troubleshooting advice to enable researchers to successfully synthesize these valuable compounds.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition : The cycle begins with the active Pd(0) species reacting with the heteroaryl halide, in this case, this compound. The palladium atom inserts itself into the carbon-chlorine bond, forming a new organopalladium(II) complex. This step is often the rate-limiting part of the cycle, particularly for less reactive aryl chlorides, and its efficiency is highly dependent on the choice of ligand.[4][5]

-

Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), thereby facilitating the transfer of the aryl group to the electrophilic palladium.[5][6]

-

Reductive Elimination : The final step involves the two organic ligands (the quinoline and the new aryl group) coupling to form the desired C-C bond and exit the coordination sphere of the palladium. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling a relatively unreactive heteroaryl chloride like this compound is highly dependent on the judicious selection of reaction components.

| Parameter | Recommended Starting Conditions | Optimization & Rationale |